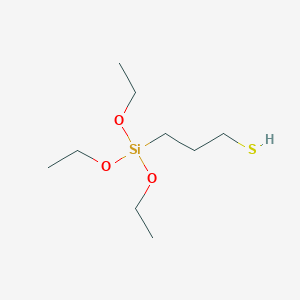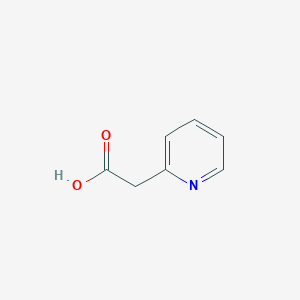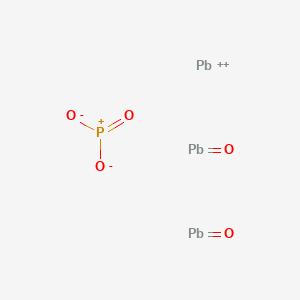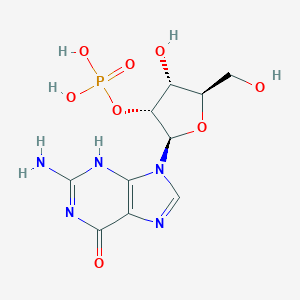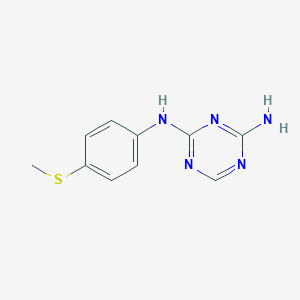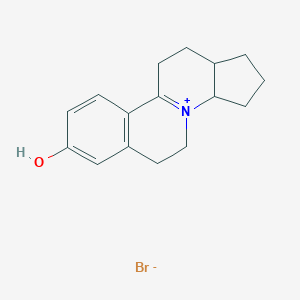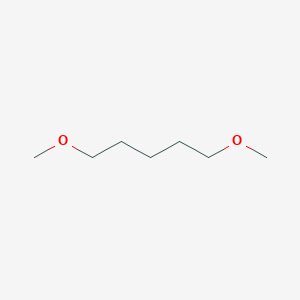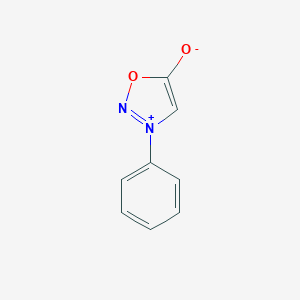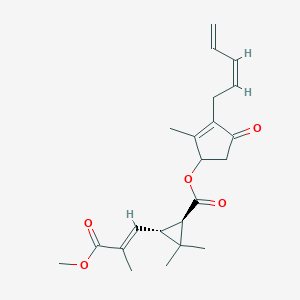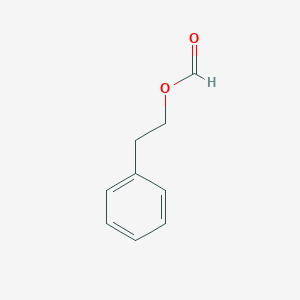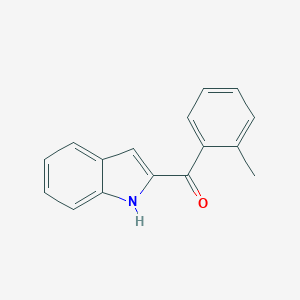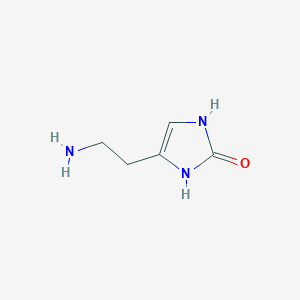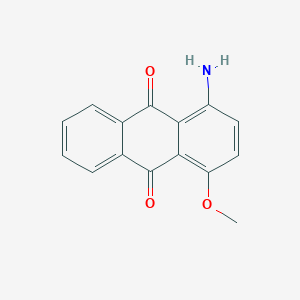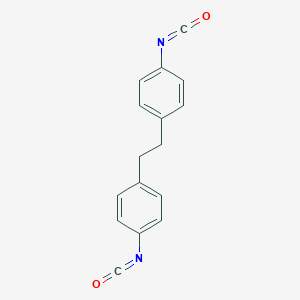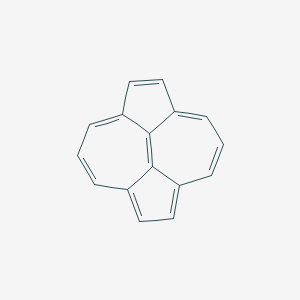
Azupyren
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azupyren is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrene-based compound that has been synthesized using a novel method.
Mécanisme D'action
The mechanism of action of Azupyren is not fully understood. However, it has been shown to interact with specific proteins and enzymes in the body, resulting in various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Effets Biochimiques Et Physiologiques
Azupyren has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and promote wound healing. It has also been found to have antioxidant properties, which can help protect the body against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Azupyren has several advantages for lab experiments. It is easy to synthesize, and the synthesis method is reproducible and scalable. It has unique properties, making it a promising candidate for the development of new materials and therapies. However, there are also limitations associated with its use. It is a relatively new compound, and its safety profile is not fully understood. Further studies are needed to determine its toxicity and potential side effects.
Orientations Futures
There are several future directions related to Azupyren. In materials science, it can be further explored for the development of new electronic devices and sensors. In biology and medicine, it can be studied further for the development of new cancer therapies and wound healing agents. Further studies are needed to determine its safety profile and potential side effects. Overall, Azupyren has significant potential for various scientific applications and warrants further investigation.
In conclusion, Azupyren is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method has been optimized to ensure reproducibility and scalability. It has been found to have anti-cancer properties, reduce inflammation, and promote wound healing. It has several advantages for lab experiments, but further studies are needed to determine its safety profile and potential side effects. Overall, Azupyren has significant potential for various scientific applications and warrants further investigation.
Méthodes De Synthèse
The synthesis of Azupyren involves the reaction of pyrene with a specific reagent under controlled conditions. The process results in the formation of a novel compound that has unique properties. The synthesis method has been optimized to ensure reproducibility and scalability. This method has been published in a peer-reviewed journal, and the compound has been characterized using various analytical techniques.
Applications De Recherche Scientifique
Azupyren has been found to have potential applications in various scientific fields, including materials science, biology, and medicine. In materials science, it has been shown to have excellent optical and electronic properties, making it a promising candidate for the development of new electronic devices. In biology and medicine, it has been found to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
193-85-1 |
|---|---|
Nom du produit |
Azupyren |
Formule moléculaire |
C16H10 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
tetracyclo[6.6.2.04,15.011,16]hexadeca-1(14),2,4,6,8,10,12,15-octaene |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)16(14)15(11)13/h1-10H |
Clé InChI |
DEXCINDURCIOGE-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=C3C2=C4C(=C1)C=CC4=CC=C3 |
SMILES canonique |
C1=CC2=CC=C3C2=C4C(=C1)C=CC4=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



